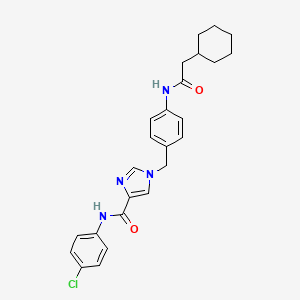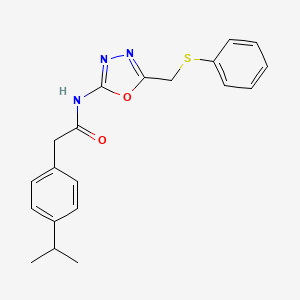
2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing various 1,3,4-oxadiazole derivatives, including those similar to the specified compound, to explore their structural properties and potential as bioactive molecules. For instance, the synthesis of novel oxadiazole derivatives containing different substituents has been reported, where the structural determination was performed using techniques such as NMR, IR spectroscopy, and mass spectrometry. These studies lay the groundwork for understanding the chemical properties and potential applications of these compounds in biological systems (Li Ying-jun, 2012) (M. Iftikhar et al., 2019).
Biological Activities
The potential biological activities of 1,3,4-oxadiazole derivatives have been a subject of interest in several studies. For example, compounds synthesized from oxadiazole derivatives have been evaluated for their α-glucosidase inhibitory potential, indicating possible applications in managing diabetes or related metabolic disorders. Some of these compounds showed promising inhibitory activity, suggesting their potential as therapeutic agents (M. Iftikhar et al., 2019). Additionally, various 1,3,4-oxadiazole compounds have been studied for their antimicrobial properties, revealing significant activity against selected microbial species. This highlights the potential of such compounds in developing new antimicrobial agents (Samreen Gul et al., 2017).
Anticancer Evaluation
There's also interest in evaluating the anticancer properties of 1,3,4-oxadiazole derivatives. Some compounds have been synthesized and tested against various cancer cell lines, showing moderate to excellent activity. These findings suggest the potential utility of these derivatives in anticancer drug development, highlighting their importance in scientific research aimed at finding new therapeutic options for cancer treatment (B. Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14(2)16-10-8-15(9-11-16)12-18(24)21-20-23-22-19(25-20)13-26-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKOXBLGRXVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2567724.png)
![3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567726.png)
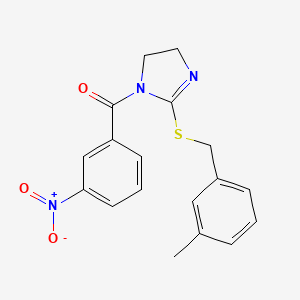
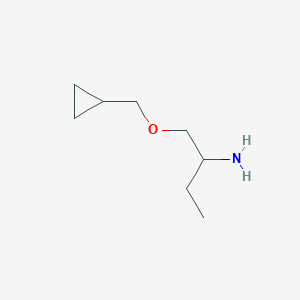
![1-[2-[(2-Tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2567730.png)
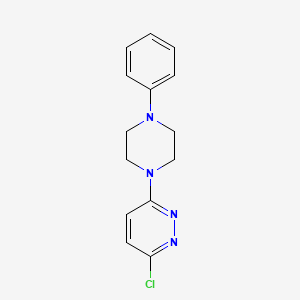

![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2567739.png)
![3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2567741.png)
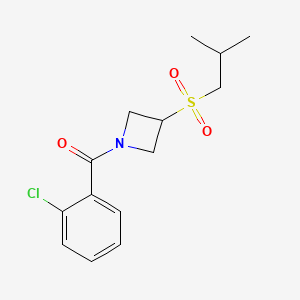
![(E)-3-[5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2567744.png)
![N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2567745.png)
![2-[(4-Fluorobenzyl)amino]-1-phenylethanol](/img/structure/B2567746.png)
